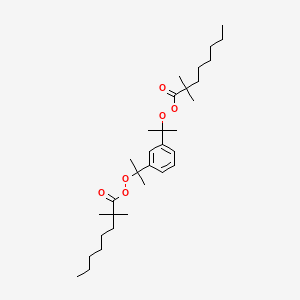
(E)-4-Octyl-4'-(5-carboxypentyloxy)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” is a conjugated copolymer that can be used as a platform for further post-polymerization functionalization . It is soluble in common organic solvents such as CHCl3, CH2Cl2, and THF .
Synthesis Analysis
The synthesis of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” involves the copolymerization behavior of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-p-phenylene vinylene] (MDMO-PPV) with poly[2-methoxy-5-(carboxypentyloxy)-p-phenylene vinylene] (CPM-PPV) in the anionic sulfinyl precursor route . Post-polymerization functionalization of the acid groups of this copolymer has been successfully performed via an optimized DCC/DMAP-procedure with the desired alcohol .Molecular Structure Analysis
The molecular structure of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” is complex and involves a conjugated system. The structure of the pcDHFR complex of 4 reveals disorder in the side-chain orientation .Chemical Reactions Analysis
The chemical reactions involved in the formation of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” include the copolymerization of MDMO-PPV with CPM-PPV and post-polymerization functionalization of the acid groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-4-Octyl-4’-(5-carboxypentyloxy)azobenzene” include its solubility in common organic solvents such as CHCl3, CH2Cl2, and THF . More detailed properties are not available in the retrieved resources.Direcciones Futuras
Propiedades
IUPAC Name |
6-[4-[(4-octylphenyl)diazenyl]phenoxy]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-8-11-22-13-15-23(16-14-22)27-28-24-17-19-25(20-18-24)31-21-10-7-9-12-26(29)30/h13-20H,2-12,21H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNNKLRHNTZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



